Lower pKa Enhances Cyclocondensation Reactivity
The predicted pKa of 2‑amino‑2′‑chlorobenzophenone is −0.69 ± 0.10, significantly lower than that of 2‑amino‑5‑chlorobenzophenone (pKa 0.06 ± 0.10) . This 0.75‑unit difference translates to a roughly 5.6‑fold higher concentration of the protonated amino group at a given pH, which facilitates electrophilic attack during the early steps of benzodiazepine ring formation [1]. The dichlorinated analog 2‑amino‑2′,5‑dichlorobenzophenone has an even lower pKa of −0.97 ± 0.10, but its additional chlorine atom alters lipophilicity and steric bulk .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | −0.69 ± 0.10 |
| Comparator Or Baseline | 2‑Amino‑5‑chlorobenzophenone (CAS 719‑59‑5): 0.06 ± 0.10; 2‑Amino‑2′,5‑dichlorobenzophenone (CAS 2958‑36‑3): −0.97 ± 0.10 |
| Quantified Difference | ΔpKa = 0.75 (more acidic than 5‑Cl isomer); ΔpKa = 0.28 (less acidic than 2′,5‑dichloro analog) |
| Conditions | Predicted values from ACD/Labs Percepta platform (standard conditions) |
Why This Matters
A lower pKa influences the protonation state of the amino group during cyclocondensation, directly affecting reaction kinetics and the yield of the desired benzodiazepine core.
- [1] Sternbach, L. H. (1971). The Benzodiazepine Story. Angewandte Chemie International Edition in English, 10(1), 34–43. View Source
